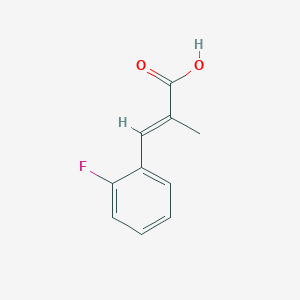

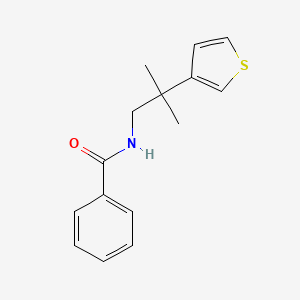

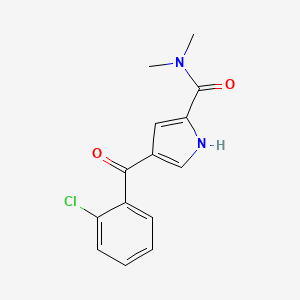

![molecular formula C9H3BrF3N3 B2977561 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2138312-50-0](/img/structure/B2977561.png)

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is C8H4BrF3N2 . The InChI Code is 1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5 (14 (6)7)8 (10,11)12/h1-4H .Physical And Chemical Properties Analysis

The physical form of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is solid . It is stored in an inert atmosphere at 2-8°C . The molecular weight is 265.03 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Imidazo[1,2-a]pyridine derivatives, including those related to 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile, are subjects of synthesis and structural analysis due to their potential applications in developing new chemical entities. For instance, the synthesis of imidazo[1,2-a]pyridines and their rearrangements to produce different chemical structures demonstrate the versatility of these compounds in organic synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002). The structural elucidation and Hirshfeld surface analysis of new derivatives underscore their potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

Corrosion Inhibition

Some imidazo[1,2-a]pyridine derivatives demonstrate significant performance as corrosion inhibitors, indicating their potential applications in protecting metals from corrosion. A study evaluating the inhibition performance of such derivatives against mild steel corrosion in acidic media reveals their effectiveness, which could be leveraged in industrial applications (Saady et al., 2021).

Fluorescent Probes

The development of fluorescent probes for mercury ion detection highlights another application of imidazo[1,2-a]pyridine derivatives. The synthesis of specific derivatives that act as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions demonstrates their potential in environmental monitoring and safety applications (Shao et al., 2011).

Anticancer and Antimicrobial Activity

Research into the biological activity of imidazo[1,2-a]pyridine derivatives has shown promising results in terms of their anticancer and antimicrobial potential. The synthesis and evaluation of derivatives with significant activity against various bacterial strains and cancer cell lines suggest their potential in developing new therapeutic agents (Shelke et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given that imidazo[1,2-a]pyridines are often used in pharmaceutical chemistry , it is likely that this compound could interact with various biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological activities of other compounds in this class

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

Propriétés

IUPAC Name |

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMODVQFTPGJASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

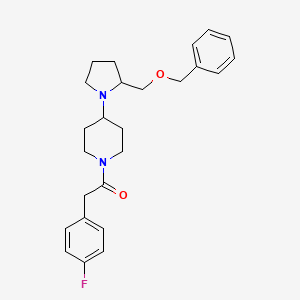

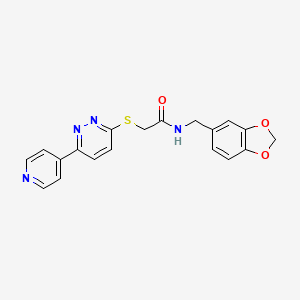

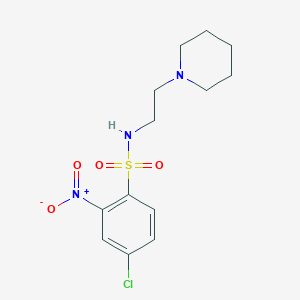

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2977482.png)

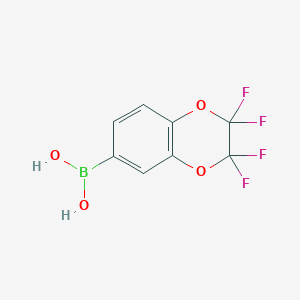

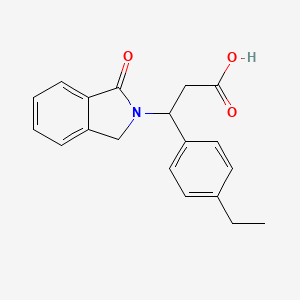

![2-(1H-indol-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2977483.png)

![3-[(2-Chloroacetyl)-methylamino]-N-cyclopropylpropanamide](/img/structure/B2977487.png)

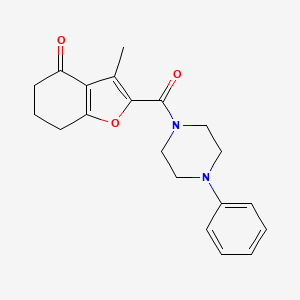

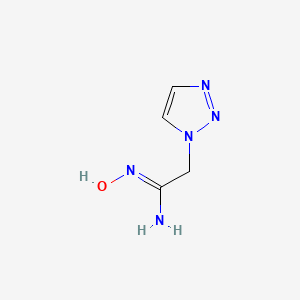

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2977495.png)